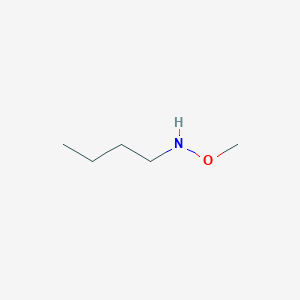

![molecular formula C19H14ClNO4 B2713510 7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850730-07-3](/img/structure/B2713510.png)

7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring and a chromeno ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than pyridine, and less nucleophilic than furan and thiophene .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring fused to a chromeno ring. The pyrrole ring is a five-membered aromatic heterocycle with four carbon atoms and one nitrogen atom . The chromeno ring is a fused ring system incorporating a benzene ring and a pyran ring .

Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present .

Aplicaciones Científicas De Investigación

Photoluminescent Properties

A study on new photoluminescent conjugated polymers incorporating 1,4‐dioxo‐3,6‐diphenylpyrrolo[3,4‐c]pyrrole (DPP) units highlights the compound's potential in electronic applications due to its strong photoluminescence and good solubility, making it suitable for thin film processing (Beyerlein & Tieke, 2000).

Electron Transport Layer in Solar Cells

The compound has been explored for its use as an electron transport layer in polymer solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole backbone demonstrated high conductivity and electron mobility, enhancing power conversion efficiency in solar cell applications (Hu et al., 2015).

Potential Anti-Cancer Therapeutics

Research into pyrrole derivatives has identified compounds with inhibitory effects on protein kinases such as EGFR and VEGFR. These findings suggest potential anti-cancer therapeutic applications, with specific derivatives showing promise in inducing apoptosis in malignant cells while acting as antioxidants in inflamed tissue, offering a dual mechanism for anti-inflammatory and anti-tumor activity (Kuznietsova et al., 2019).

Synthesis and Chemical Transformations

Studies have also focused on the synthesis of pyrrole derivatives, including the compound , highlighting methods for obtaining various derivatives under mild conditions. These synthetic pathways are crucial for the development of novel organic materials and biological agents, with applications ranging from optoelectronics to medicinal chemistry (Yin et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-1-(3-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO4/c1-21-16(10-4-3-5-12(8-10)24-2)15-17(22)13-9-11(20)6-7-14(13)25-18(15)19(21)23/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLRYBZPXNHXRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)

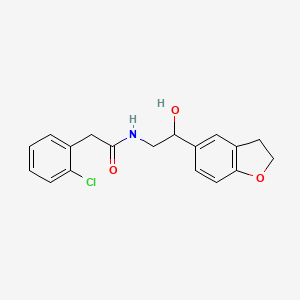

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2713434.png)

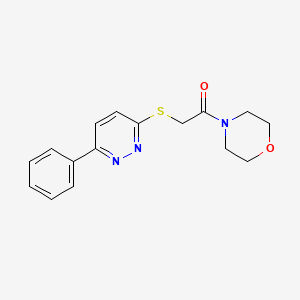

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide](/img/structure/B2713435.png)

![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2713439.png)

![{3-Amino-5-[(2-fluorophenyl)amino]-4-[(4-methoxyphenyl)sulfonyl]-2-thienyl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B2713440.png)

![(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2713442.png)

![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2713443.png)

![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2713446.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)

![3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2713450.png)